Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
CAS No.: 311794-15-7
Cat. No.: VC3882054
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 311794-15-7 |
|---|---|
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | methyl 1-(benzenesulfonyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
| Standard InChI Key | PFLNGTSVVWOTQA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate consists of a six-membered piperidine ring with two functional groups: a phenylsulfonyl moiety at the 1-position and a methyl ester at the 4-position. The phenylsulfonyl group (C₆H₅SO₂) acts as an electron-withdrawing substituent, while the ester group enhances solubility in organic solvents. X-ray crystallographic data confirm a chair conformation for the piperidine ring, with the substituents adopting equatorial orientations to minimize steric strain .
Key Structural Features:
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Piperidine Core: Adopts a chair conformation with bond lengths and angles consistent with standard cyclohexane derivatives.
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Phenylsulfonyl Group: Positioned equatorially, contributing to steric and electronic modulation.
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Methyl Ester: Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions .
Physical and Spectral Properties
The compound exhibits a melting point of 83–85°C and a predicted boiling point of 410.3±55.0°C. Its density is 1.274±0.06 g/cm³, and it displays moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. Spectroscopic data include:
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¹H NMR (CDCl₃): δ 1.68–2.03 (6H, m, piperidine CH₂), 3.68 (3H, s, OCH₃), 7.50–7.90 (5H, m, aromatic protons).
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IR (KBr): 1735 cm⁻¹ (C=O ester), 1340 cm⁻¹ and 1160 cm⁻¹ (SO₂ asymmetric and symmetric stretching) .
Table 1: Physicochemical Properties of Methyl 1-(Phenylsulfonyl)-4-Piperidinecarboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₄S |
| Molecular Weight | 283.35 g/mol |
| Melting Point | 83–85°C |
| Boiling Point | 410.3±55.0°C (Predicted) |
| Density | 1.274±0.06 g/cm³ |
| LogP | 1.26 (Predicted) |
| Topological Polar Surface | 63.7 Ų |
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is synthesized via nucleophilic substitution between methyl 4-piperidinecarboxylate and phenylsulfonyl chloride under basic conditions. A representative procedure involves:
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Reaction Setup: Methyl 4-piperidinecarboxylate (1 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2 equiv) as a base.
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Sulfonylation: Phenylsulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
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Workup: The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via column chromatography (hexane/ethyl acetate) .
Yield: 75–85% (typical for sulfonylation reactions).
Alternative Methods
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes. For example, microwave irradiation at 90°C for 15 minutes achieves comparable yields .
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Solid-Phase Synthesis: Utilizes polymer-supported bases to simplify purification, though yields are marginally lower (60–70%) .
Table 2: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Classical Sulfonylation | DCM, Et₃N, 12h, RT | 75–85% | High purity, scalable |
| Microwave-Assisted | 90°C, 15min | 70–80% | Rapid, energy-efficient |
| Solid-Phase | PS-DIEA, DMF, 24h | 60–70% | Simplified purification |
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is a key precursor in synthesizing protease inhibitors and kinase modulators. For instance:
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Anticancer Agents: Derivatives with appended fluorophenyl groups exhibit IC₅₀ values <1 μM against breast cancer cell lines (MCF-7) .
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Antiviral Compounds: Structural analogs inhibit HIV-1 protease with Ki values of 2.3 nM, attributed to the sulfonyl group’s interaction with the enzyme’s active site .
Catalytic Applications
The compound participates in palladium-catalyzed cross-coupling reactions to form biaryl piperidines, which are prevalent in ligands for asymmetric catalysis. For example, Suzuki-Miyaura coupling with arylboronic acids yields chiral ligands for enantioselective hydrogenation .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The phenylsulfonyl group enhances binding to serine hydrolases through covalent interactions with catalytic residues. In vitro studies demonstrate:
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Acetylcholinesterase Inhibition: IC₅₀ = 8.2 μM, suggesting potential for Alzheimer’s disease therapy .
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COX-2 Selectivity: 50-fold selectivity over COX-1, linked to reduced gastrointestinal toxicity in NSAID derivatives .
Pharmacokinetic Profile
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